Methyl (R)-N-Boc-3-aminobutyrate
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Overview
Description
Methyl ®-N-Boc-3-aminobutyrate: is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a methyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and an amino group attached to a butyrate backbone. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl ®-N-Boc-3-aminobutyrate can be synthesized through several methods. One common approach involves the protection of the amino group of ®-3-aminobutyric acid with a Boc group, followed by esterification with methanol. The reaction typically requires the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of Methyl ®-N-Boc-3-aminobutyrate may involve large-scale batch reactions using automated reactors. The process includes the protection of the amino group, followed by esterification under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl ®-N-Boc-3-aminobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the removal of the Boc group, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected amines or other substituted derivatives.
Scientific Research Applications
Methyl ®-N-Boc-3-aminobutyrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of Methyl ®-N-Boc-3-aminobutyrate involves its reactivity as an amino acid derivative. The Boc group provides stability and protection to the amino group, allowing for selective reactions at other functional sites. Upon deprotection, the free amino group can participate in various biochemical pathways, interacting with enzymes and receptors to exert its effects.
Comparison with Similar Compounds
- Methyl ®-N-Boc-2-aminobutyrate
- Methyl ®-N-Boc-4-aminobutyrate
- Ethyl ®-N-Boc-3-aminobutyrate
Comparison: Methyl ®-N-Boc-3-aminobutyrate is unique due to its specific structural configuration, which influences its reactivity and stability. Compared to similar compounds, it offers distinct advantages in terms of ease of synthesis and versatility in chemical reactions. The presence of the Boc group provides enhanced protection, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(6-8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHJJLDEYCLBFT-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466526 |
Source
|
Record name | Methyl (R)-N-Boc-3-aminobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159877-47-1 |
Source
|
Record name | Methyl (R)-N-Boc-3-aminobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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